molecular formula C8H8ClN3 B8495454 4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Cat. No.: B8495454
M. Wt: 181.62 g/mol
InChI Key: LRTWKRYBIRFBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)pyridine is a useful research compound. Its molecular formula is C8H8ClN3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C8H8ClN3/c9-6-1-2-10-7(5-6)8-11-3-4-12-8/h1-2,5H,3-4H2,(H,11,12)

InChI Key

LRTWKRYBIRFBJS-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=NC=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloropyridine-2-carbonitrile (20.0 g, 121 nmuol, prepared as described by Sakamoto et al. Chem. Pharm. Bull. 1985, 33, 565-71) in MeOH (240 mL), was added sodium methoxide (0.655 g, 12.1 mmol). The reaction mixture was allowed to stir at rt under an atmosphere of argon for 2 h. Ethylene diamine (40.0 mL, 597 imol) was added and the mixture was allowed to stir at 50° C. for 20 h. The reaction mixture was allowed to cool to rt and then concentrated. The residue was dissolved in a mixture of water and DCM. The organic layer was separated, dried over MgSO4, filtered and concentrated to give 4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)pyridine as a light brown solid (21.9 g, >99%). LCMS: (FA) ES+ 182.1.
Quantity
20 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.655 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.